molecular formula C21H13ClN4OS2 B2953779 N'-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851980-24-0

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2953779
CAS No.: 851980-24-0
M. Wt: 436.93
InChI Key: LYPRSODXRVPVIO-UHFFFAOYSA-N
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Description

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a thiophene ring, and a quinoline ring, all connected through a carbohydrazide linkage

Scientific Research Applications

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Synthesis of 2-(thiophen-2-yl)quinoline: This involves the cyclization of 2-aminobenzophenone with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of 6-chloro-1,3-benzothiazole with 2-(thiophen-2-yl)quinoline-4-carbohydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: New derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    6-chloro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring and may have similar chemical properties.

    Thiophene-2-yl derivatives: These compounds contain the thiophene ring and may exhibit similar reactivity.

    Quinoline-4-carbohydrazide derivatives: These compounds have the quinoline ring and carbohydrazide linkage, making them structurally related.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS2/c22-12-7-8-16-19(10-12)29-21(24-16)26-25-20(27)14-11-17(18-6-3-9-28-18)23-15-5-2-1-4-13(14)15/h1-11H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRSODXRVPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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